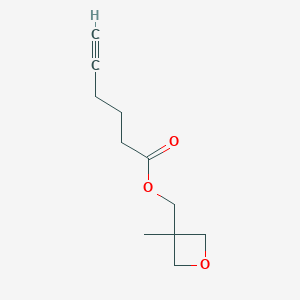

(3-Methyloxetan-3-yl)methyl hex-5-ynoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89276-33-5 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

(3-methyloxetan-3-yl)methyl hex-5-ynoate |

InChI |

InChI=1S/C11H16O3/c1-3-4-5-6-10(12)14-9-11(2)7-13-8-11/h1H,4-9H2,2H3 |

InChI Key |

FOKSNWSGUNPODD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC1)COC(=O)CCCC#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyloxetan 3 Yl Methyl Hex 5 Ynoate and Precursor Components

Synthesis of the (3-Methyloxetan-3-yl)methanol Precursor

The construction of the 3-methyl-3-hydroxymethyloxetane core is a pivotal step. The inherent ring strain and specific stereoelectronic properties of the oxetane (B1205548) ring demand sophisticated synthetic approaches. illinois.edu This section explores a range of methodologies, from classical cyclization reactions to modern catalytic and photochemical techniques.

Intramolecular Cyclization Routes to Oxetanes

Intramolecular cyclization, particularly the Williamson ether synthesis, remains a fundamental and widely employed method for forming the oxetane ring. acs.orgbeilstein-journals.org This approach typically involves the base-mediated cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group. acs.org The efficiency of this 4-exo-tet cyclization can be influenced by substrate structure and reaction conditions, with potential competing reactions such as elimination (Grob fragmentation). acs.orgbeilstein-journals.org

A common strategy commences with a suitably substituted 1,3-diol. acs.org For instance, the synthesis of 3,3-disubstituted oxetanes can be achieved from diols through a series of functional group manipulations to install a leaving group at one primary position, followed by base-induced ring closure. acs.orgresearchgate.net

| Precursor Type | Reagents and Conditions | Outcome | Reference(s) |

| 1,3-Halohydrin | Base (e.g., NaH, KOtBu) in an inert solvent (e.g., THF) | Formation of the oxetane ring via SN2 displacement | acs.org |

| 1,3-Diol | 1. Conversion of one hydroxyl to a good leaving group (e.g., tosylate, mesylate, or halide). 2. Base treatment. | Two-step process to yield the corresponding oxetane. | acs.org |

| 2,2-bis(bromomethyl) propane-1,3-diol | Sodium ethoxide in ethanol (B145695) | Yields (3-(bromomethyl) oxetan-3-yl) methanol, a precursor for further derivatization. | connectjournals.com |

A notable advancement involves the Mitsunobu-style cyclization of 1,3-diols, offering a stereoselective route to oxetanes. rsc.org This method utilizes reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) to facilitate the intramolecular etherification under mild conditions. rsc.org

Photochemical Approaches to Oxetane Ring Formation

Photochemical [2+2] cycloaddition, famously known as the Paternò–Büchi reaction, provides a direct and atom-economical pathway to the oxetane skeleton. beilstein-journals.orgnih.govwikipedia.org This reaction involves the photocycloaddition of a carbonyl compound (in an excited state) with an alkene (in its ground state). wikipedia.orgslideshare.net The versatility of this method allows for the synthesis of a wide array of substituted oxetanes that might be challenging to access through other routes. nih.govrsc.org

The regioselectivity and stereoselectivity of the Paternò–Büchi reaction are critical aspects and can be influenced by various factors, including the electronic properties of the reactants, solvent polarity, and the nature of the excited state (singlet or triplet) of the carbonyl compound. illinois.eduslideshare.netbohrium.com For example, the reaction of an aldehyde or ketone with an unsymmetrical alkene can lead to a mixture of regioisomers. wikipedia.org

| Carbonyl Compound | Alkene | Key Features | Reference(s) |

| Aldehydes, Ketones | Electron-rich alkenes (e.g., enol ethers, furans) | Generally proceeds with good yields and selectivity. | nih.govbohrium.com |

| α-Ketoesters | Simple Alkenes | Can be mediated by visible light, offering milder reaction conditions. | beilstein-journals.org |

| Benzophenone | Furan derivatives | Leads to the formation of bicyclic oxetane adducts. | nih.govacs.org |

Recent developments have focused on enantioselective variants of the Paternò–Büchi reaction, often employing chiral catalysts or auxiliaries to control the stereochemical outcome. beilstein-journals.org

Derivatization Strategies for Pre-existing Oxetane Systems

An alternative to de novo ring construction is the functionalization of readily available oxetane building blocks. Commercially available compounds like 3-methyloxetane-3-carboxylic acid or oxetan-3-one serve as versatile starting points for the synthesis of (3-Methyloxetan-3-yl)methanol. acs.orglookchem.comsigmaaldrich.com

For instance, 3-methyloxetane-3-carboxylic acid can be reduced to the target alcohol using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. This approach offers a straightforward and high-yielding route, provided the starting carboxylic acid is accessible.

Another strategy involves the use of oxetan-3-one. acs.org Nucleophilic addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to the ketone would yield 3-methyl-3-hydroxyoxetane. Subsequent functionalization of the hydroxyl group and introduction of the hydroxymethyl group would be required.

| Starting Material | Transformation | Reagents | Product | Reference(s) |

| 3-Methyloxetane-3-carboxylic acid | Reduction of carboxylic acid | LiAlH₄, BH₃·THF | (3-Methyloxetan-3-yl)methanol | lookchem.com |

| Oxetan-3-one | 1. Grignard/Organolithium Addition 2. Functionalization sequence | 1. CH₃MgBr or CH₃Li 2. Various | (3-Methyloxetan-3-yl)methanol | acs.org |

| (3-(bromomethyl) oxetan-3-yl) methanol | Nucleophilic substitution and further manipulation | Phenols, followed by oxidation and other steps | Leads to various 3,3-disubstituted oxetanes. | connectjournals.com |

These derivatization strategies are particularly valuable for rapidly accessing analogues of the target precursor. rsc.org

Stereochemical and Regiochemical Control in Oxetane Synthesis

Achieving precise control over stereochemistry and regiochemistry is paramount in modern organic synthesis. In the context of oxetane formation, these challenges are addressed through various strategic approaches.

For intramolecular cyclizations, the stereochemistry of the final oxetane is often dictated by the stereocenters present in the acyclic precursor. acs.org For example, the cyclization of an enantiomerically enriched 1,3-halohydrin typically proceeds with inversion of configuration at the carbon bearing the leaving group, consistent with an Sₙ2 mechanism. acs.org

In photochemical methods like the Paternò-Büchi reaction, regioselectivity is often governed by the stability of the intermediate 1,4-biradical formed upon addition of the excited carbonyl to the alkene. illinois.eduslideshare.net The more stable biradical intermediate is preferentially formed, thus dictating the orientation of the final oxetane ring. illinois.edu Diastereoselectivity can be influenced by both steric and electronic factors in the transition state leading to ring closure. illinois.edu

Recent advances in catalysis have enabled the development of highly regioselective and enantioselective methods for oxetane synthesis. Chiral Lewis acids, for example, can be used to catalyze the formal [2+2] cycloaddition of carbonyl compounds with alkenes, providing access to enantioenriched oxetanes. beilstein-journals.org Similarly, photoredox catalysis has been employed to achieve unique regioselectivity in ring-opening reactions of oxetanes, which can be a complementary approach to their synthesis. thieme-connect.comthieme-connect.de

Novel Catalytic Transformations for Oxetane Scaffolds

The field of catalysis continues to provide innovative solutions for the synthesis of strained ring systems like oxetanes. Transition metal catalysis and photoredox catalysis have emerged as powerful tools for constructing and functionalizing the oxetane core under mild conditions. thieme-connect.com

One novel approach involves the photoredox-catalyzed C-H functionalization of alcohols. thieme-connect.comnih.gov This method generates a radical at the γ-position of an alcohol, which can then be trapped by a suitable Michael acceptor. Subsequent intramolecular cyclization affords the oxetane ring. thieme-connect.comnih.gov This strategy represents a significant departure from traditional methods and allows for the use of simple, unactivated alcohols as starting materials.

Catalytic ring expansion of epoxides using sulfur ylides (the Corey-Chaykovsky reaction) also provides a viable route to oxetanes. beilstein-journals.orgnih.gov This transformation involves the reaction of an epoxide with a sulfonium (B1226848) ylide, leading to the formation of the four-membered oxetane ring.

| Catalytic Approach | Description | Key Advantages | Reference(s) |

| Photoredox Catalysis | C-H functionalization of alcohols followed by cyclization. | Utilizes simple starting materials; proceeds under mild conditions. | thieme-connect.comnih.gov |

| Lewis Acid Catalysis | Formal [2+2] cycloaddition of carbonyls and enol ethers. | Can be rendered enantioselective with chiral catalysts. | beilstein-journals.org |

| Epoxide Ring Expansion | Reaction of epoxides with sulfur ylides. | Provides access to oxetanes from readily available epoxides. | beilstein-journals.orgnih.gov |

These catalytic methods are expanding the synthetic toolbox for accessing complex oxetane structures, including the (3-Methyloxetan-3-yl)methanol precursor.

Synthesis of the Hex-5-ynoic Acid Moiety

Hex-5-ynoic acid is the second key component required for the final esterification. Its synthesis is generally more straightforward than that of the oxetane precursor. A practical and scalable synthesis can be achieved starting from cyclohexanone. researchgate.netresearchgate.net This multi-step sequence involves a Baeyer-Villiger oxidation to form caprolactone, followed by hydrolysis to 6-hydroxyhexanoic acid. Subsequent steps would involve oxidation and introduction of the terminal alkyne.

A more direct reported method involves the bromination-dehydrobromination of an intermediate hex-5-enoic acid, which itself can be derived from cyclohexanone. researchgate.netresearchgate.net

Another common approach involves the alkylation of acetylene (B1199291). The reaction of the sodium salt of acetylene (sodium acetylide) with a four-carbon electrophile containing a protected carboxylic acid function, followed by deprotection, would yield the desired product. For example, reacting sodium acetylide with a 4-halobutanoic acid ester, followed by hydrolysis, is a viable route.

| Starting Material | Key Steps | Reagents | Reference(s) |

| Cyclohexanone | Baeyer-Villiger oxidation, hydrolysis, bromination, dehydrobromination. | m-CPBA, H₂O/H⁺, Br₂, strong base (e.g., KOH). | researchgate.netresearchgate.net |

| Acetylene / 4-Halobutanoic acid derivative | Alkylation of acetylide, deprotection. | NaNH₂, 4-bromobutanoic acid ester, H₃O⁺/H₂O. | General methodology |

The choice of synthetic route for hex-5-ynoic acid often depends on factors such as the scale of the reaction, cost of starting materials, and availability of reagents.

Methodologies for Terminal Alkyne Introduction and Elongation

The formation of terminal alkynes is a cornerstone of organic synthesis, providing a versatile functional group for further transformations. algoreducation.com Advanced methodologies for introducing and elongating these moieties are critical for constructing the hex-5-ynoic acid backbone.

One common and established technique is the double dehydrohalogenation of vicinal or geminal dihalides using a strong base. algoreducation.commasterorganicchemistry.com This process typically involves two successive elimination reactions. For instance, an alkene can be halogenated to form a vicinal dihalide, which is then treated with a strong base like sodium amide (NaNH₂) to yield the alkyne. masterorganicchemistry.com If a terminal alkyne is the desired product, three equivalents of the base may be necessary to account for the deprotonation of the acidic terminal alkyne proton (pKa ≈ 25). masterorganicchemistry.com

Another powerful strategy is the Corey-Fuchs reaction, which converts aldehydes into terminal alkynes in a two-step process. algoreducation.comorganic-chemistry.org This reaction involves the formation of a vinyl dibromide intermediate from an aldehyde, which is then treated with a strong base to induce dehydrobromination and afford the terminal alkyne. algoreducation.com A related and widely used method is the Seyferth-Gilbert homologation and its Ohira-Bestmann modification, where an aldehyde is directly converted to a terminal alkyne using dimethyl (diazomethyl)phosphonate under basic conditions. organic-chemistry.org

More recent innovations include a one-pot process that converts terminal alkenes into the corresponding alkynes. This method involves a ruthenium-catalyzed dehydrogenative hydrosilylation followed by an oxidative dehydrogenative reaction of the resulting vinyl silane (B1218182) intermediate. acs.org A practical synthesis of hex-5-ynoic acid itself has been demonstrated starting from cyclohexanone, proceeding through an intermediate hex-5-enoic acid which then undergoes bromination and dehydrobromination to yield the final terminal alkyne product. researchgate.net

Carbon-Carbon Bond Formation for Aliphatic Carboxylic Acids

The construction of the carbon skeleton of aliphatic carboxylic acids like hex-5-ynoic acid relies on robust carbon-carbon bond-forming reactions. Carboxylic acids are ubiquitous feedstocks, and modern synthesis has moved towards powerful transformations that utilize them as stable and readily available building blocks. thieme-connect.com

Decarboxylative C-C bond-forming reactions have emerged as a transformative strategy in organic synthesis. thieme-connect.comresearchgate.net These methods use carboxylic acids as surrogates for organometallic reagents, generating carbon-centered radicals or other reactive intermediates through the loss of carbon dioxide. This approach enables novel bond formations with high chemoselectivity. thieme-connect.com

Other established methods include the use of organometallic reagents. For example, Grignard reagents can react with alkyl imidazolecarboxylates, which are prepared from alcohols, to yield esters that can then be hydrolyzed to the corresponding carboxylic acids. organic-chemistry.org Furthermore, a one-carbon homologation can convert an alcohol into the extended carboxylic acid through a Mitsunobu reaction with an alkoxymalononitrile, followed by an unmasking step. organic-chemistry.org Acid-catalyzed reactions can also be employed to generate an electrophilic species that reacts with a nucleophile to form a new C-C bond, a fundamental principle in reactions like the self-condensation of enolizable aldehydes and ketones. taylorfrancis.com

Esterification Strategies for the Synthesis of (3-Methyloxetan-3-yl)methyl hex-5-ynoate

The final step in the synthesis is the formation of the ester bond between hex-5-ynoic acid and (3-methyloxetan-3-yl)methanol. The choice of esterification method is critical, not only for efficiency but also for ensuring the integrity of the strained oxetane ring.

Direct Esterification Using Coupling Reagents

Direct esterification of a carboxylic acid and an alcohol is frequently mediated by coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the alcohol under mild conditions. Uronium-based peptide coupling reagents are particularly effective for this purpose. luxembourg-bio.comresearchgate.net Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU, and COMU can produce esters in excellent yields at room temperature in the presence of organic bases. luxembourg-bio.com These conditions are mild enough to be compatible with sensitive functional groups. luxembourg-bio.com

Recent advancements have introduced novel coupling reagents that offer significant advantages in terms of reaction speed and ease of use. One such reagent is 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), which mediates the rapid and mild synthesis of esters within one minute. acs.orgacs.org This method is highly efficient and adaptable to a wide range of substrates. acs.org Traditional coupling reagents like carbodiimides (e.g., DCC, EDC) are also widely used but are often considered less environmentally friendly. acs.org

| Coupling Reagent | Full Name | Typical Conditions | Key Advantages |

|---|---|---|---|

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Organic base (e.g., DIEA), Room Temperature | High yields, mild conditions, fast reactions. luxembourg-bio.comresearchgate.net |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Organic base, Room Temperature | Effective for hindered and tertiary alcohols. luxembourg-bio.com |

| NDTP | 5-nitro-4,6-dithiocyanatopyrimidine | Organic base (e.g., DABCO), Room Temperature | Extremely rapid (reaction time of ~1 min), high efficiency. acs.orgacs.org |

| DCC | N,N'-Dicyclohexylcarbodiimide | DMAP catalyst, Room Temperature | Commonly used, effective for many substrates. |

Transesterification Processes

Transesterification is an alternative route to ester synthesis that involves exchanging the organic group of an alcohol with the organic group of an existing ester. wikipedia.org The reaction is typically catalyzed by either an acid or a base. wikipedia.orgbyjus.com

Acid Catalysis : Strong acids catalyze the reaction by protonating the carbonyl group of the starting ester, making it a more potent electrophile for attack by the incoming alcohol. wikipedia.orgmasterorganicchemistry.com

Base Catalysis : Bases, such as an alkoxide, catalyze the reaction by deprotonating the alcohol, making it a more powerful nucleophile. wikipedia.orgmasterorganicchemistry.com

This process is an equilibrium reaction. To drive it toward the desired product, the alcohol byproduct is often removed by distillation. wikipedia.org For the synthesis of this compound, one could first prepare a simple ester, such as methyl hex-5-ynoate, and then react it with (3-methyloxetan-3-yl)methanol in the presence of a suitable catalyst. Various catalysts, including K₂HPO₄ and silica (B1680970) chloride, have been shown to be effective under mild conditions. organic-chemistry.org

Compatibility of Oxetane Ring with Esterification Conditions

The oxetane ring is a strained four-membered ether that can be susceptible to ring-opening, particularly under harsh acidic conditions. chemrxiv.orgnih.gov Therefore, the stability of the (3-methyloxetan-3-yl)methanol precursor under the chosen esterification conditions is a paramount consideration.

Research indicates that the stability of the oxetane ring is influenced by its substitution pattern; 3,3-disubstituted oxetanes, such as the precursor alcohol in this synthesis, are generally more stable because the substituents sterically hinder the approach of external nucleophiles. nih.gov Studies have shown that while oxetanes can be unstable in the presence of strong acids, they exhibit excellent stability under basic and reducing conditions. rsc.orgrsc.org

Therefore, esterification methods that operate under neutral or basic conditions are highly preferred for synthesizing this compound.

Direct esterification using coupling reagents like TBTU or NDTP with an organic base is an ideal choice, as these reactions are typically performed at room temperature and avoid strong acids. luxembourg-bio.comacs.org

Base-catalyzed transesterification would also be a compatible method. chemrxiv.org

Acid-catalyzed esterification (such as Fischer-Speier esterification) should be avoided, as the acidic conditions required would likely lead to the decomposition of the oxetane ring. chemrxiv.org The presence of a carboxylic acid group in the same molecule as an oxetane can lead to intramolecular ring-opening if heated or treated with acid. acs.org

Chemical Reactivity and Transformation Pathways of 3 Methyloxetan 3 Yl Methyl Hex 5 Ynoate

Reactivity Profiles of the Oxetane (B1205548) Ring

The four-membered oxetane ring is a key structural motif that significantly influences the chemical reactivity of the parent molecule. acs.org Its high ring-strain energy facilitates a variety of transformations that are not as readily observed in less strained cyclic ethers like tetrahydrofuran (B95107). researchgate.net The reactivity is profoundly affected by the substitution pattern; in the case of (3-Methyloxetan-3-yl)methyl hex-5-ynoate, the 3,3-disubstitution (a methyl group and a methyl hex-5-ynoate group) sterically hinders direct nucleophilic attack at the quaternary carbon, influencing the regioselectivity of ring-opening reactions. nih.gov

Ring-Opening Reactions with Nucleophiles

The most characteristic reaction of oxetanes is their cleavage by nucleophilic attack, a process driven by the release of ring strain. acs.orgnih.gov These reactions can be initiated under various conditions, including acidic, basic, or neutral environments, with a wide array of nucleophiles. researchgate.net The 3,3-disubstituted nature of the oxetane in the title compound generally leads to attack at the less sterically hindered methylene (B1212753) (C2 or C4) positions. magtech.com.cnresearchgate.net

Acid catalysis is a potent method for activating the oxetane ring towards nucleophilic attack. Both Brønsted and Lewis acids can protonate or coordinate to the ring oxygen, respectively, which enhances the electrophilicity of the ring carbons and facilitates cleavage. magtech.com.cnnih.gov

Brønsted Acid Catalysis: In the presence of strong Brønsted acids (e.g., HCl, H₂SO₄, trifluoroacetic acid), the oxetane oxygen is protonated, forming a highly reactive oxonium ion. researchgate.net Weak nucleophiles, which are unreactive towards the neutral oxetane, can then open the ring. The reaction typically proceeds via an Sₙ2-like mechanism, with the nucleophile attacking one of the ring carbons. For a 3,3-disubstituted oxetane, this attack occurs at the less substituted C2 or C4 position. However, under strongly acidic conditions, an Sₙ1-type mechanism involving a tertiary carbocation intermediate stabilized at the C3 position can also occur, although this is generally less favored. magtech.com.cnnih.gov

Lewis Acid Catalysis: Lewis acids such as BF₃·OEt₂, TiCl₄, and In(OTf)₃ coordinate to the oxetane oxygen, polarizing the C-O bonds and making the ring carbons more susceptible to nucleophilic attack. nih.govacs.orgillinois.edu This method is often milder and can offer better control over regioselectivity compared to Brønsted acid catalysis. researchgate.net For instance, the combination of a Lewis acid with a nucleophile like lithium acetylide can promote the ring-opening of oxetanes to yield functionalized acetylene (B1199291) derivatives. researchgate.net

| Catalyst Type | General Mechanism | Typical Reagents | Expected Product with Nu⁻ |

| Brønsted Acid | Protonation of ring oxygen, followed by nucleophilic attack at a methylene carbon. | HCl, H₂SO₄, TFA | 3-Hydroxy-3-methylbutyl derivative |

| Lewis Acid | Coordination to ring oxygen, activating the ring for nucleophilic attack. | BF₃·OEt₂, TiCl₄, ZnCl₂ | 3-Hydroxy-3-methylbutyl derivative |

A diverse range of nucleophiles can be employed to open the oxetane ring, leading to a variety of functionalized 1,3-diols and their derivatives. researchgate.netrsc.org

Carbon Nucleophiles: Organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful carbon nucleophiles that readily open oxetanes. researchgate.net The reaction with this compound would involve the attack of the carbanion at one of the unsubstituted ring carbons, yielding a primary alcohol after workup. rsc.org

Oxygen Nucleophiles: Alcohols and water can act as nucleophiles, particularly under acidic conditions, to yield 1,3-diols or their ethers. magtech.com.cn For example, heating an oxetane in water or with acetic anhydride (B1165640) can lead to the corresponding diol or diester. researchgate.net Phenols can also be used, often in the presence of a Lewis acid, to form aryloxy alcohols. nih.gov

Nitrogen Nucleophiles: Amines can open the oxetane ring to produce 3-amino-1-alcohols. These reactions can sometimes be performed under neutral conditions, although they are often accelerated by acid catalysis. rsc.org The use of 3-aminooxetanes themselves has been explored as versatile building blocks in annulation reactions, highlighting the dual electrophilic and nucleophilic nature of such substituted oxetanes. rsc.org

| Nucleophile Type | Reagent Example | Reaction Product Type |

| Carbon | Butyllithium (BuLi) | Primary alcohol |

| Oxygen | Methanol (MeOH) / H⁺ | 3-Methoxy-1-ol |

| Nitrogen | Diethylamine (Et₂NH) | 3-(Diethylamino)-1-ol |

The outcome of oxetane ring-opening reactions is governed by steric and electronic factors. magtech.com.cnresearchgate.net

Regioselectivity: In the case of this compound, which is a 3,3-disubstituted oxetane, nucleophilic attack under neutral or basic conditions (Sₙ2 mechanism) overwhelmingly occurs at the sterically less hindered methylene carbons (C2/C4). researchgate.net This is due to the significant steric bulk of the quaternary C3 center. Under acidic conditions, while attack at the less substituted carbon is still common, the reaction can sometimes proceed through a pathway with more Sₙ1 character. This could potentially lead to attack at the more substituted C3 carbon if a stable tertiary carbocation can be formed. magtech.com.cn However, for most nucleophiles, the steric hindrance at C3 remains the dominant controlling factor. nih.gov

Stereoselectivity: If the oxetane precursor is chiral, ring-opening reactions proceeding via an Sₙ2 mechanism typically result in an inversion of configuration at the center of attack. researchgate.net For the achiral this compound, stereoselectivity is not a factor in the oxetane ring itself. However, stereoselective ring-opening reactions of chiral oxetanes are well-documented and are crucial in asymmetric synthesis. acs.orgacs.org

Ring-Expansion and Rearrangement Reactions

The strain within the oxetane ring can also be relieved through ring-expansion or rearrangement reactions, often mediated by specific reagents or photochemical conditions. magtech.com.cnrsc.org

Ring Expansion: Oxetanes can be expanded to larger heterocyclic systems, such as tetrahydrofurans. This can be achieved, for example, by reaction with sulfur ylides under harsh conditions (e.g., elevated temperatures). beilstein-journals.orgnih.gov Photochemical carbene transfer reactions also provide a metal-free approach to ring expansion, converting oxetanes into tetrahydrofuran derivatives diastereoselectively. rsc.org

Rearrangements: Lewis acid-mediated rearrangements are also known. For instance, treatment of certain oxetanes with Lewis acids can induce rearrangements to form aldehydes or ketones. magtech.com.cn Base-mediated rearrangements of functionalized oxetanes, such as 3-(nitromethylene)oxetanes, can lead to the formation of different heterocyclic systems like isoxazoles. acs.org

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in the hex-5-ynoate portion of the molecule is a highly versatile functional group, amenable to a wide range of transformations including cycloadditions, transition metal-mediated couplings, and reductions.

Cycloaddition Reactions, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with azides to form 1,2,3-triazoles. rsc.org While the thermal reaction often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed variant (CuAAC) proceeds under mild conditions and provides the 1,4-disubstituted triazole exclusively. wikipedia.orgacs.org

The CuAAC reaction is the cornerstone of "click chemistry," celebrated for its high yield, broad functional group tolerance, and simple reaction conditions (often at room temperature in aqueous solvents). organic-chemistry.orgorganic-chemistry.org The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097). wikipedia.org The reaction is compatible with a vast array of functional groups, and the oxetane and ester moieties within this compound are expected to be inert under standard CuAAC conditions. organic-chemistry.orgnih.gov The stability of the oxetane ring in various chemical environments is well-documented. libretexts.orgescholarship.org

This transformation is exceptionally useful for conjugating the molecule to other chemical entities, such as biomolecules, polymers, or fluorescent tags that have been functionalized with an azide group. nih.gov

| Component | Typical Reagent/Condition | Role in Reaction |

|---|---|---|

| Alkyne | This compound | Substrate |

| Azide | Alkyl-N₃, Aryl-N₃, etc. | Coupling Partner |

| Copper(I) Source | CuSO₄·5H₂O / Sodium Ascorbate | In situ generation of Cu(I) catalyst |

| Alternative Cu(I) Source | CuI, CuBr, [Cu(MeCN)₄]PF₆ | Direct Cu(I) catalyst |

| Ligand (Optional) | TBTA, THPTA | Accelerates reaction and stabilizes Cu(I) |

| Solvent | t-BuOH/H₂O, DMSO, THF | Reaction medium |

| Product | 1,4-Disubstituted 1,2,3-triazole | Cycloaddition adduct |

Table 2: Typical Components and Conditions for the CuAAC Reaction.

Transition Metal-Mediated Transformations (e.g., Hydrosilylation, Sonogashira Coupling)

The terminal alkyne readily participates in various cross-coupling and addition reactions catalyzed by transition metals.

Hydrosilylation: This reaction involves the addition of a silicon-hydride (Si-H) bond across the triple bond, yielding a vinylsilane. It is an atom-economical process catalyzed by a range of transition metals, including platinum, ruthenium, and copper complexes. researchgate.netacs.orgnih.gov The choice of catalyst and conditions is crucial as it dictates the regio- and stereoselectivity of the addition. For a terminal alkyne, three primary isomers can be formed: the α- (gem), (E)-β- (trans), and (Z)-β- (cis) vinylsilane. nih.gov Many catalytic systems show excellent functional group tolerance, and the reaction can proceed without affecting ester or ether functionalities. acs.orgnih.gov The resulting vinylsilanes are versatile synthetic intermediates, which can be used in cross-coupling reactions (e.g., Hiyama coupling) or be oxidized to carbonyl compounds. organic-chemistry.org

Sonogashira Coupling: This is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides/triflates. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (usually CuI) and an amine base (such as triethylamine (B128534) or diisopropylamine). organic-chemistry.orgjk-sci.com The Sonogashira coupling is renowned for its mild reaction conditions and exceptional tolerance of functional groups, including esters, alcohols, and ethers. wikipedia.orgchemicalforums.com Therefore, the alkyne moiety of this compound could be coupled with a wide variety of aryl or vinyl partners to construct more complex architectures without compromising the integrity of the oxetane or ester groups. chemrxiv.orgnih.gov

| Transformation | Typical Catalysts | Coupling Partner | Product Type |

|---|---|---|---|

| Hydrosilylation | Pt (e.g., Karstedt's), Ru (e.g., [Cp*Ru(MeCN)₃]PF₆), Cu | R₃Si-H | Vinylsilane |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI, PdCl₂(PPh₃)₂ / CuI | Aryl/Vinyl-X (X = I, Br, OTf) | Disubstituted Alkyne |

Table 3: Common Transition Metal-Mediated Transformations of Terminal Alkynes.

Alkyne Hydrogenation and Reduction Strategies

The terminal alkyne can be selectively reduced to either an alkene or an alkane. The outcome of the reduction is highly dependent on the catalyst and reaction conditions employed, allowing for precise control over the final product.

Reduction to Alkane : Complete reduction of the alkyne to the corresponding alkane, (3-methyloxetan-3-yl)methyl hexanoate, can be readily achieved through catalytic hydrogenation. This is typically performed using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under an atmosphere of hydrogen gas. These conditions are generally mild enough not to induce the ring-opening of the oxetane, although aggressive conditions (high pressure and temperature) could potentially affect it. The ester group is also typically stable to these hydrogenation conditions.

Stereoselective Reduction to Alkene : Partial reduction of the alkyne can yield either the cis-(Z) or trans-(E) alkene with high stereoselectivity.

cis-(Z)-Alkene : The synthesis of the (Z)-alkene is achieved using Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) or other poisoned palladium catalysts (e.g., Pd/CaCO₃). These catalysts are deactivated to prevent over-reduction to the alkane.

trans-(E)-Alkene : The (E)-alkene is accessible through a dissolving metal reduction, classically using sodium or lithium metal in liquid ammonia (B1221849) (Birch reduction conditions). Alternatively, metal hydride reagents such as lithium aluminum hydride (LiAlH₄) can, in some cases, lead to the trans-alkene via an anti-addition of hydride. However, care must be taken with powerful reducing agents like LiAlH₄, as they will also reduce the ester functionality. Milder hydride reagents would be necessary to preserve the ester.

The following table outlines common reduction strategies and their expected outcomes.

| Desired Product | Reagent/Catalyst | Stereochemistry | Compatibility Notes |

|---|---|---|---|

| Alkane | H₂, Pd/C or PtO₂ | N/A | Ester and oxetane are generally stable. |

| (Z)-Alkene | H₂, Lindlar's Catalyst | Syn-addition (cis) | Highly selective for alkyne; ester and oxetane are unaffected. |

| (E)-Alkene | Na or Li in liquid NH₃ | Anti-reduction (trans) | Can also reduce the ester group. |

Table 4: Selective Reduction Methods for the Terminal Alkyne Moiety.

Reactivity of the Ester Functional Group

The ester group is a key site for modification, primarily through nucleophilic acyl substitution reactions. The most common transformations are hydrolysis and transesterification.

Hydrolysis : The ester can be cleaved back to the parent carboxylic acid (hex-5-ynoic acid) and alcohol ((3-methyloxetan-3-yl)methanol). This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification) : This is typically performed using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is irreversible as the final step is the deprotonation of the carboxylic acid to form a carboxylate salt. This method is generally preferred as the reaction conditions are mild and less likely to cause the acid-catalyzed ring-opening of the oxetane.

Acid-Catalyzed Hydrolysis : This is an equilibrium process requiring strong acid (e.g., H₂SO₄, HCl) and an excess of water. However, these conditions pose a significant risk of promoting the ring-opening of the strained oxetane moiety, making this route less synthetically desirable for this specific substrate. Research has shown that oxetane stability is compromised under strong acidic conditions.

Transesterification : This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with an excess of ethanol (B145695) and an acid catalyst would yield ethyl hex-5-ynoate. As with hydrolysis, base-catalyzed transesterification would be the preferred method to avoid oxetane ring degradation.

Reduction : The ester can be reduced to the corresponding primary alcohol, 6-hydroxyhex-1-yne. This requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Under these conditions, the terminal alkyne may also be affected, potentially forming a metal acetylide or undergoing partial reduction. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically unreactive towards esters.

Reaction with Organometallic Reagents : Grignard reagents (R-MgBr) or organolithium reagents (R-Li) will add to the carbonyl carbon of the ester. The reaction proceeds via a tetrahedral intermediate, which then eliminates the (3-methyloxetan-3-yl)methoxide leaving group. A second equivalent of the organometallic reagent then adds to the resulting ketone, ultimately yielding a tertiary alcohol after acidic workup.

Hydrolytic Stability and Transesterification

The stability of the ester linkage in this compound is a critical factor in its chemical profile. Esters are susceptible to hydrolysis under both acidic and basic conditions, yielding a carboxylic acid and an alcohol. In this specific molecule, hydrolysis would result in hex-5-ynoic acid and (3-methyloxetan-3-yl)methanol.

The presence of the oxetane ring introduces an additional consideration. While the oxetane ring itself is generally stable, it can be susceptible to ring-opening under strongly acidic conditions. chemrxiv.org However, studies on similar oxetane-containing compounds, specifically oxetane ethers as ester isosteres, have demonstrated their significant stability under various conditions. rsc.orgrsc.org For instance, an oxetane ether showed high stability to both acidic (1 M HCl) and basic (1 M NaOH) conditions, whereas its analogous ester underwent significant degradation under basic conditions. rsc.org This suggests that under basic hydrolysis conditions, the ester group of this compound would likely be the primary site of reaction, with the oxetane ring remaining intact.

Table 1: Comparative Stability of an Oxetane Ether vs. an Analogous Ester under Various Conditions rsc.org

| Condition | Oxetane Ether Recovery (%) | Ester Recovery (%) |

|---|---|---|

| 1 M HCl, 37 °C | >90% | >90% |

Data adapted from a study on a different oxetane-containing molecule to illustrate the general stability of the oxetane ring compared to an ester linkage.

Transesterification is another key reaction of esters, involving the exchange of the alcohol moiety. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. For this compound, transesterification with a different alcohol (R'-OH) would yield a new ester of hex-5-ynoic acid and release (3-methyloxetan-3-yl)methanol. The efficiency of this process is often driven by Le Chatelier's principle, for instance, by using a large excess of the new alcohol or by removing the released alcohol. Given the stability of the oxetane ring under basic conditions, base-catalyzed transesterification would likely proceed without affecting the oxetane moiety.

Reductive Transformations

The presence of both an ester and a terminal alkyne allows for various reductive transformations. The specific outcome depends on the choice of reducing agent and reaction conditions.

The terminal alkyne can be selectively reduced. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, would yield the corresponding cis-alkene, (3-methyloxetan-3-yl)methyl (Z)-hex-5-enoate. libretexts.orgorganicchemistrytutor.com Conversely, reduction with sodium in liquid ammonia (a dissolving metal reduction) would produce the trans-alkene, (3-methyloxetan-3-yl)methyl (E)-hex-5-enoate. libretexts.orgmasterorganicchemistry.comlibretexts.org Complete hydrogenation of the alkyne to an alkane, yielding (3-methyloxetan-3-yl)methyl hexanoate, can be achieved using catalysts like palladium on carbon (Pd/C) with hydrogen gas. libretexts.org

The ester group can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to a primary alcohol, resulting in (3-methyloxetan-3-yl)methanol and hex-5-yn-1-ol. It is important to note that LiAlH₄ would also reduce the alkyne.

The oxetane ring can undergo reductive cleavage under certain conditions, although this typically requires harsher reagents or specific catalytic systems. acs.orgacs.org For example, treatment with lithium in ethylenediamine (B42938) has been shown to cause reductive cleavage of oxetanes. acs.org However, compared to the alkyne and ester, the oxetane ring is generally more resistant to reduction. Studies on oxetane ethers have shown their stability towards reducing agents like lithium borohydride (LiBH₄), while the corresponding ester is readily reduced. rsc.org

Table 2: Potential Products from Reductive Transformations of this compound

| Reagent/Catalyst | Functional Group Targeted | Potential Product(s) |

|---|---|---|

| H₂, Lindlar's Catalyst | Alkyne | (3-Methyloxetan-3-yl)methyl (Z)-hex-5-enoate |

| Na, NH₃ | Alkyne | (3-Methyloxetan-3-yl)methyl (E)-hex-5-enoate |

| H₂, Pd/C | Alkyne | (3-Methyloxetan-3-yl)methyl hexanoate |

Mechanistic Investigations and Advanced Theoretical Studies

Conformational Analysis and Ring Strain in Oxetane (B1205548) Systems

There are no specific conformational analyses or ring strain calculations for (3-Methyloxetan-3-yl)methyl hex-5-ynoate in the available scientific literature. However, general principles of oxetane systems can be discussed.

Table 1: Comparison of Ring Strain in Cyclic Ethers

| Cyclic Ether | Ring Strain (kcal/mol) |

| Oxirane | 27.3 |

| Oxetane | 25.5 |

| Tetrahydrofuran (B95107) | 5.6 |

This table presents generalized data for parent cyclic ethers and is not specific to this compound.

Density Functional Theory (DFT) Applications to Reaction Mechanisms

No peer-reviewed literature is available that applies Density Functional Theory (DFT) to study the reaction mechanisms of this compound. DFT is a powerful computational method used to investigate the electronic structure and energetics of molecules, providing deep insights into chemical reactions.

For oxetane systems in general, DFT calculations are employed to map out the potential energy surface of reactions, such as ring-opening reactions. researchgate.net These calculations can identify the geometry of transition states and the energy barriers that must be overcome for a reaction to proceed. Theoretical studies have indicated that the ring opening of oxetanes requires a higher activation energy compared to the more strained oxiranes, due to a slightly less strained transition state. researchgate.net The stability of the oxetane ring, particularly in 3,3-disubstituted cases, is a key factor that would be explored in such studies. nih.gov

Specific Intrinsic Reaction Coordinate (IRC) pathways for reactions involving this compound have not been computationally modeled. IRC analysis is a computational technique that follows the reaction path from a transition state down to the reactants and products, confirming that the identified transition state correctly connects the intended species on the potential energy surface. For general oxetane reactions, IRC calculations would be crucial in verifying the mechanism, for instance, in acid-catalyzed ring-opening or cycloaddition reactions.

There are no computational studies on the regioselectivity or stereoselectivity of reactions involving this compound. In a broader context, DFT calculations are instrumental in predicting the outcomes of reactions where multiple products can be formed. For substituted oxetanes, computational models can help predict which site of the ring is more susceptible to nucleophilic attack, a key aspect of regioselectivity. Similarly, these models can elucidate the energetic preferences for the formation of different stereoisomers.

Influence of Solvent Effects on Reaction Energetics and Pathways

The influence of solvent effects on the reaction energetics and pathways of this compound has not been a subject of theoretical investigation. Computational chemistry often employs solvent models (both implicit and explicit) to simulate how a solvent environment can affect reaction barriers and the stability of reactants, intermediates, and products. Given the polarity of the ester and ether functionalities in the target molecule, solvent effects would be expected to play a significant role in its reactivity, a factor that would be important to include in any future computational studies.

Natural Bond Orbital (NBO) Analysis for Electronic Contributions

No Natural Bond Orbital (NBO) analysis has been published for this compound. NBO analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. For an oxetane derivative, NBO analysis could provide insights into:

The nature of the C-O and C-C bonds within the strained ring.

Hyperconjugative interactions that may contribute to the stability or reactivity of the molecule.

The distribution of electron density and the nature of lone pairs on the oxygen atoms.

Such an analysis would be valuable for a comprehensive understanding of the electronic structure of this compound.

Applications As a Multifunctional Chemical Building Block and Synthetic Intermediate

Strategic Utility in Complex Molecule Construction

The presence of both a reactive strained ring and a versatile terminal alkyne allows for orthogonal chemical modifications, making this compound a valuable intermediate in the synthesis of complex molecular architectures.

The dual functionality of (3-Methyloxetan-3-yl)methyl hex-5-ynoate serves as a powerful platform for the synthesis of novel heterocyclic systems. The terminal alkyne can readily participate in cycloaddition reactions. For instance, a cascade reaction involving an azide-alkyne cycloaddition followed by an intramolecular oxetane (B1205548) ring-opening could lead to the formation of complex triazole-fused heterocyclic scaffolds. researchgate.netrsc.org Such strategies are valuable in creating diverse molecular libraries for drug discovery. The oxetane ring itself is a precursor to other heterocyclic structures through ring-expansion or rearrangement reactions, further broadening its synthetic utility. researchgate.net

| Feature | Synthetic Potential | Resulting Structures |

| Terminal Alkyne | Azide-Alkyne Cycloaddition | Triazole-containing heterocycles |

| Oxetane Ring | Ring-Opening/Expansion | Fused or spirocyclic ethers, larger heterocycles |

| Combined Reactivity | Cascade Reactions | Complex, polycyclic systems |

In the realm of total synthesis, the oxetane ring is a key structural motif in several biologically active natural products, such as paclitaxel (B517696) (Taxol). eurjchem.comresearchgate.netnih.govillinois.edu The compound this compound can serve as a versatile building block to introduce this important functional group into complex synthetic targets. The alkyne moiety provides a robust handle for coupling with other fragments of a target molecule, for example, through Sonogashira coupling or other alkyne-based cross-coupling reactions. This modular approach allows for the convergent assembly of complex natural products and their analogues. rsc.org The stability of the 3,3-disubstituted oxetane ring under various reaction conditions makes it a reliable component in multi-step synthetic sequences. beilstein-journals.orgacs.org

Contributions to Polymer Chemistry and Advanced Materials Science

The unique structure of this compound makes it a highly promising monomer for the synthesis of functional polymers and advanced materials.

The strained four-membered ring of the oxetane moiety is susceptible to cationic ring-opening polymerization (CROP), yielding polyether backbones. oup.comradtech.orgrsc.orgacs.orgresearchgate.net This process can be initiated by Lewis acids or superacids to produce linear polymers. wikipedia.org The resulting polyoxetane would feature a pendant hex-5-ynoate side chain at each repeating unit. The polymerization of oxetane derivatives allows for the creation of polymers with a soft and polar polyether network. oup.com

Table of Polymerization Characteristics:

| Polymerization Type | Initiators | Resulting Polymer | Key Feature |

| Cationic Ring-Opening Polymerization (CROP) | Lewis Acids, Superacids | Polyether with pendant alkyne groups | Functional side chains for post-polymerization modification |

The true potential of this compound in materials science lies in the ability to create functional polymers with precisely tailored properties. The polyether backbone resulting from ring-opening polymerization imparts flexibility and polarity. The pendant alkyne groups along the polymer chain are readily available for post-polymerization modification via "click" chemistry. nanosoftpolymers.com This allows for the attachment of a wide array of functional molecules, including bioactive compounds, fluorophores, or cross-linking agents, to the polymer backbone. nih.govresearchwithrowan.com This approach enables the design of materials for specific applications, such as drug delivery systems, advanced coatings, and functional hydrogels. oup.com

Engineering Molecular Properties for Chemical Design

Impact on Molecular Shape, Rigidity, and Three-Dimensionality

The incorporation of the (3-methyloxetan-3-yl)methyl group into chemical structures imparts significant effects on their conformational properties. The oxetane ring, a four-membered heterocycle, is inherently strained and adopts a puckered conformation to alleviate this strain. acs.orgnih.gov This puckering introduces a distinct three-dimensional (3D) character into the molecule, moving away from the linear or planar geometries often seen with more traditional linkers. nih.gov The defined sp³-rich nature of the oxetanyl moiety serves to increase the non-planar character of the parent molecule. acs.orgnih.gov

The following table summarizes the key conformational features imparted by the (3-methyloxetan-3-yl)methyl moiety:

| Feature | Description | Reference |

| Increased sp³ Character | The oxetane ring is rich in sp³-hybridized carbon atoms, contributing to a more three-dimensional molecular architecture. | acs.orgnih.gov |

| Puckered Conformation | The four-membered ring is not planar, leading to a defined, non-linear geometry. | nih.gov |

| Restricted Bond Rotation | The substitution pattern on the oxetane ring can limit the conformational flexibility of the molecule. | nih.gov |

| Introduction of Molecular "Kinks" | The rigid, bent structure of the oxetane can enforce specific orientations of appended functional groups. | acs.org |

Modulation of Polarity and Aqueous Solubility in Chemical Scaffolds

In this compound, the ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, which can lead to improved interactions with water molecules. nih.gov This property is often sought after in drug discovery to improve the pharmacokinetic profile of a lead compound. By replacing less polar groups with an oxetane, it is possible to increase aqueous solubility without a substantial increase in molecular weight. acs.org

The introduction of the (3-methyloxetan-3-yl)methyl group can thus be a strategic approach to fine-tune the solubility and polarity of a molecule, balancing the hydrophobic and hydrophilic characteristics. This modulation is critical for achieving desirable absorption, distribution, metabolism, and excretion (ADME) properties in drug candidates. nih.gov

The table below outlines the effects of the oxetane moiety on polarity and solubility:

| Property | Effect of Oxetane Moiety | Reference |

| Polarity | Increased due to the presence of the ether oxygen. | acs.orgnih.gov |

| Aqueous Solubility | Generally enhanced through hydrogen bonding interactions. | acs.orgresearchgate.net |

| Lipophilicity (LogP) | Can be reduced compared to non-polar isosteres. | nih.gov |

Isosteric Replacement Strategies in Scaffold Diversification

The (3-methyloxetan-3-yl)methyl group is a prime example of a bioisostere, a functional group that can replace another with similar steric and electronic properties, leading to a molecule with retained or improved biological activity and better physicochemical properties. nih.govresearchgate.net Specifically, the 3,3-disubstituted oxetane motif is often employed as a surrogate for gem-dimethyl and carbonyl groups. acs.orgresearchgate.netbeilstein-journals.org

Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can be advantageous as it introduces polarity and can improve metabolic stability without significantly altering the steric profile. acs.orgnih.gov The oxetane is similar in size to a gem-dimethyl group but offers improved solubility and reduced lipophilicity. In the context of this compound, if the oxetane were to be part of a larger bioactive molecule, this isosteric replacement could block a metabolically susceptible site. nih.govnih.gov

Furthermore, the oxetane ring has been explored as a bioisostere for the carbonyl group. nih.govresearchgate.net While it shares the ability to accept hydrogen bonds, the oxetane is metabolically more stable than many carbonyl-containing functionalities. This strategy can be employed to circumvent enzymatic degradation pathways that target carbonyl groups. nih.gov

This table compares the (3-methyloxetan-3-yl)methyl group with its common isosteres:

| Isosteric Replacement | Advantage of the Oxetane Moiety | Reference |

| gem-Dimethyl Group | Increased polarity, improved solubility, potential for enhanced metabolic stability with similar steric bulk. | acs.orgnih.gov |

| Carbonyl Group | Greater metabolic stability, similar hydrogen bond accepting capability. | nih.govresearchgate.net |

Facilitating Late-Stage Functionalization in Advanced Synthesis

The hex-5-ynoate portion of this compound contains a terminal alkyne, a highly versatile functional group in modern organic synthesis. mdpi.com This terminal alkyne is a key component for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazoles. mdpi.com This reaction is a cornerstone of late-stage functionalization, a strategy where complex molecules are modified in the final steps of a synthesis. acs.org

The presence of the terminal alkyne in this building block allows for its conjugation to a wide variety of molecules containing an azide (B81097) group, such as biomolecules, fluorescent dyes, or other drug fragments. mdpi.com This modular approach is highly valuable in drug discovery and chemical biology for creating libraries of compounds for screening or for developing targeted probes. mdpi.com

The stability of the oxetane ring under the mild conditions of many modern cross-coupling reactions, including click chemistry, makes the this compound a robust building block. acs.orgacs.org The oxetane moiety can be carried through a synthetic sequence and the terminal alkyne can be selectively reacted at a late stage to introduce further molecular diversity. acs.org

The utility of the terminal alkyne for late-stage functionalization is summarized below:

| Reaction Type | Description | Reference |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Efficient formation of a stable triazole linkage to connect with azide-containing molecules. | mdpi.com |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling with aryl or vinyl halides to form carbon-carbon bonds. | khanacademy.org |

| Other Alkyne Transformations | Can undergo a variety of other reactions such as hydration, hydrogenation, or metal-catalyzed cyclizations. | khanacademy.org |

Future Research Directions and Outlook

Development of Green and Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should focus on developing green and sustainable methods for the synthesis of (3-Methyloxetan-3-yl)methyl hex-5-ynoate and its analogs. Key areas of exploration include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Catalytic Approaches: Investigating the use of non-toxic, reusable catalysts to replace stoichiometric reagents, thereby reducing environmental impact. riken.jp

Renewable Feedstocks: Exploring the potential of deriving starting materials from renewable biological sources.

Solvent Minimization: Developing solvent-free reaction conditions or employing environmentally friendly solvents like water or supercritical fluids.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of atoms from reactants into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Avoiding or replacing hazardous solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Utilizing raw materials derived from renewable sources. |

| Reduce Derivatives | Minimizing or avoiding the use of protecting groups. |

| Catalysis | Employing catalytic reagents in preference to stoichiometric ones. |

| Design for Degradation | Designing chemical products to break down into innocuous substances after use. |

| Real-time analysis for Pollution Prevention | Monitoring chemical reactions in real-time to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. |

Exploration of Unprecedented Reactivity of Oxetane-Alkyne Ester Conjugates

The juxtaposition of a strained oxetane (B1205548) ring and a reactive alkyne moiety suggests that this compound may exhibit novel reactivity. The inherent ring strain of oxetanes makes them susceptible to ring-opening reactions, a characteristic that can be exploited in synthetic chemistry. beilstein-journals.orgnih.gov The alkyne group, a versatile functional handle, can participate in a wide array of transformations, including cycloadditions, transition metal-catalyzed cross-couplings, and nucleophilic additions. acs.org

Future investigations should aim to uncover unique reaction pathways that leverage the interplay between these two functional groups. For instance, intramolecular reactions triggered by the activation of one group leading to a transformation of the other could result in the formation of complex molecular architectures.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis. mit.edustanford.edubohrium.comacs.org These computational tools can be employed to predict the outcomes of reactions, optimize reaction conditions, and even design novel synthetic routes. acs.org For a relatively unexplored molecule like this compound, ML models could be trained on existing data for oxetane and alkyne reactivity to:

Predict potential side products in synthetic routes.

Identify optimal catalysts and reaction conditions for desired transformations.

Propose novel reactions and synthetic pathways leading to valuable derivatives.

This in silico approach can significantly accelerate the pace of research and reduce the experimental effort required to explore the chemical space around this compound.

Microfluidic and Flow Chemistry Applications for Enhanced Synthesis

Microfluidic and flow chemistry offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates. nih.govnih.gov The synthesis of esters, for example, has been shown to be highly efficient in continuous-flow systems. riken.jpacs.org

Future research could focus on developing continuous-flow processes for the synthesis of this compound. This would not only enable more efficient and scalable production but also allow for the precise control of reaction parameters, potentially leading to higher yields and purities. The ability to perform multi-step syntheses in a continuous fashion could also streamline the production of more complex derivatives.

Design of Smart Materials and Responsive Systems Utilizing the Compound's Reactivity

The unique chemical functionalities of this compound make it an attractive building block for the design of smart materials and responsive systems. The oxetane ring can undergo ring-opening polymerization to form polyethers, a class of polymers with diverse applications. acs.orgpcimag.com The alkyne group can be utilized for "click" chemistry reactions, allowing for the efficient and specific modification of material surfaces or the cross-linking of polymer chains.

Potential applications in this area include:

Stimuli-Responsive Polymers: Polymers that change their properties in response to external stimuli such as light, pH, or temperature.

Self-Healing Materials: Materials that can autonomously repair damage.

Drug Delivery Systems: Polymers that can encapsulate and release therapeutic agents in a controlled manner.

Expansion of Application in Supramolecular and Organometallic Chemistry

The alkyne functionality in this compound provides a gateway to the fields of supramolecular and organometallic chemistry. Alkynes are known to coordinate to transition metals, forming stable complexes that can act as intermediates in various catalytic reactions. wikipedia.orgilpi.com This opens up possibilities for using this compound as a ligand in organometallic catalysis.

In supramolecular chemistry, the directional nature of the alkyne's pi-system can be exploited to construct ordered molecular assemblies through non-covalent interactions. The oxetane ring, with its hydrogen bond accepting capabilities, can also participate in directing supramolecular structures. researchgate.net Research in this area could lead to the development of novel molecular sensors, catalysts, and functional materials.

Q & A

Q. What are the common synthetic routes for (3-Methyloxetan-3-yl)methyl hex-5-ynoate, and how are they validated?

Synthesis typically involves esterification of hex-5-ynoic acid with (3-methyloxetan-3-yl)methanol under acidic or coupling conditions (e.g., DCC/DMAP). Validation relies on analytical techniques such as ¹H/¹³C NMR to confirm ester bond formation and GC-MS to assess purity . Reaction optimization may require adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane vs. THF) to suppress side reactions like oxetane ring-opening .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the oxetane ring integrity and ester linkage. Key signals include the oxetane methyl group (~1.5 ppm in ¹H NMR) and the hex-5-ynoate alkyne proton (~2.2 ppm) .

- Infrared Spectroscopy (IR): Peaks at ~1730 cm⁻¹ (ester C=O) and ~2100 cm⁻¹ (alkyne C≡C) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS): Ensures molecular formula accuracy (e.g., C₁₁H₁₆O₃ requires m/z ≈ 196.1099) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound (e.g., oxetane ring stability under basic conditions)?

Contradictions often arise from solvent polarity and nucleophile strength. For example:

- In polar aprotic solvents (e.g., DMF), the oxetane ring may undergo nucleophilic attack by alkoxide ions, leading to ring-opening.

- In non-polar solvents (e.g., toluene), the ring remains stable.

Methodological approach:

Q. What experimental design principles apply to studying this compound’s environmental fate (e.g., biodegradation, bioaccumulation)?

Adopt a tiered framework as outlined in Project INCHEMBIOL :

Laboratory studies: Assess hydrolysis rates (pH 4–9), photodegradation (UV-Vis irradiation), and soil sorption coefficients (K₀c) .

Ecotoxicology: Use model organisms (e.g., Daphnia magna) to determine LC₅₀ values.

Field studies: Monitor degradation products in water/sediment systems using LC-QTOF-MS .

Q. How can this compound serve as a precursor in drug discovery (e.g., prodrug design or click chemistry applications)?

- Prodrug synthesis: The alkyne group enables Huisgen cycloaddition with azide-functionalized biomolecules (e.g., antibodies) for targeted delivery .

- Oxetane as a bioisostere: Replace labile groups (e.g., esters) with the oxetane ring to enhance metabolic stability. Validate via in vitro microsomal assays comparing half-life improvements .

Methodological Challenges & Solutions

Q. What strategies mitigate side reactions during functionalization of the alkyne group?

- Protection-deprotection: Temporarily protect the alkyne with a trimethylsilyl group during ester hydrolysis.

- Catalytic optimization: Use Pd/Cu catalysts for selective Sonogashira couplings to avoid homocoupling .

Q. How can researchers design robust assays to study this compound’s enzyme inhibition potential?

- Kinetic assays: Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) and monitor fluorescence quenching .

- Molecular docking: Simulate binding interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.